C.I. Direct Orange 39

Vue d'ensemble

Description

C.I. Direct Orange 39 is a useful research compound. Its molecular formula is C12H10N3NaO3S and its molecular weight is 299.28. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

C.I. Direct Orange 39, also known by its CAS number 1325-54-8, is a synthetic dye primarily used in textile applications. Its chemical structure is based on stilbene, with the molecular formula and a molecular weight of 299.28 g/mol. This article explores the biological activity of this compound, including its toxicological effects, environmental impact, and potential applications in various fields.

- Molecular Formula :

- Molecular Weight : 299.28 g/mol

- CAS Registry Number : 1325-54-8

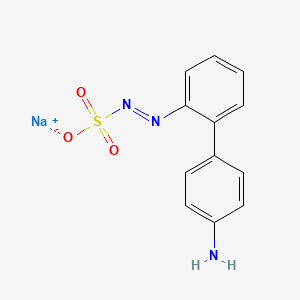

- IUPAC Name : Sodium; N-[2-(4-aminophenyl)phenyl]iminosulfamate

- Solubility : Soluble in water (50 g/L at 60°C), slightly soluble in alcohol .

Acute Toxicity

Research indicates that this compound exhibits low acute toxicity in animal models. In studies involving oral and dermal exposure, the compound did not produce significant adverse effects at low concentrations. However, higher doses may lead to irritation or sensitization reactions, particularly in sensitive individuals .

Genotoxicity

Genotoxicity assessments have shown mixed results. Some studies suggest that this compound may induce mutagenic effects under specific conditions, particularly when activated by metabolic processes that convert it into reactive intermediates . The presence of aromatic amines in its structure raises concerns regarding potential DNA damage.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified certain azo dyes as possible human carcinogens. While direct evidence linking this compound to cancer is limited, its structural similarities to other carcinogenic dyes warrant caution in its use and further investigation into its long-term effects .

Environmental Impact

This compound has been detected in wastewater and aquatic environments due to its widespread use in dyeing processes. Its persistence and potential for bioaccumulation raise concerns about ecological toxicity. Studies have shown that the dye can affect aquatic organisms, leading to reduced growth rates and reproductive success in fish and invertebrates .

Case Studies

-

Case Study on Aquatic Toxicity

A study evaluated the impact of this compound on freshwater fish species. Results indicated a significant decrease in survival rates at concentrations above 10 mg/L, highlighting the need for regulatory limits on dye discharges from textile industries. -

Human Exposure Assessment

An epidemiological study assessed the health effects of workers exposed to this compound during textile production. Findings suggested an increased incidence of skin sensitization and respiratory issues among workers compared to a control group, emphasizing the importance of protective measures in industrial settings .

Applications

Despite its potential risks, this compound remains widely used due to its vibrant color and effectiveness as a dye for textiles, leather, and paper products. Additionally, ongoing research explores its utility in biomedical applications such as drug delivery systems and as a tracer in environmental studies due to its fluorescent properties .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Low toxicity at low doses; potential irritation at high concentrations |

| Genotoxicity | Mixed results; potential DNA damage under metabolic activation |

| Carcinogenicity | Possible human carcinogen status; requires further research |

| Environmental Impact | Toxic to aquatic life; persistent in ecosystems |

Propriétés

IUPAC Name |

sodium;N-[2-(4-aminophenyl)phenyl]iminosulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S.Na/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14-15-19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTRLDPIGZWMIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N=NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325-54-8 | |

| Record name | CI 40215 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Orange 39 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.